Topic: Thermodynamic and Kinetic Data for Diundecylamine Reactions
Topic: Thermodynamic and Kinetic Data for Diundecylamine Reactions
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Diundecylamine, a secondary amine with two C11 alkyl chains, presents unique physicochemical properties that influence its reactivity. A thorough understanding of the thermodynamic and kinetic parameters governing its reactions is critical for applications ranging from organic synthesis to the assessment of drug substance stability and impurity formation. This guide provides a comprehensive overview of the core principles dictating the reactivity of diundecylamine, focusing on the well-documented N-nitrosation reaction as a primary case study. Due to the scarcity of specific experimental data for diundecylamine, this document synthesizes information from analogous long-chain secondary amines and provides detailed, field-proven methodologies for researchers to determine these critical parameters experimentally and computationally.
Introduction: The Scientific Imperative for Characterizing Diundecylamine Reactivity
Diundecylamine [(C₁₁H₂₃)₂NH] is a symmetrical secondary amine characterized by significant steric bulk and lipophilicity conferred by its two undecyl chains. In the context of pharmaceutical development, secondary amines are a common structural motif in active pharmaceutical ingredients (APIs) and are also potential impurities or degradants. Their propensity to react with nitrosating agents (e.g., nitrites present in excipients or as contaminants) to form potentially carcinogenic N-nitrosamines is a major concern for regulatory bodies and manufacturers.[1]
Therefore, quantifying the kinetics (the rate of reaction) and thermodynamics (the feasibility and energy profile of a reaction) is not merely an academic exercise. It is fundamental to:
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Risk Assessment: Predicting the likelihood and rate of N-nitrosodiundecylamine formation under various conditions.[2]
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Process Optimization: Designing synthetic routes that minimize unwanted side reactions.
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Formulation Development: Selecting excipients and storage conditions that ensure the stability of an API containing a secondary amine moiety.
This guide will first explore the mechanistic and quantitative aspects of N-nitrosation, drawing on data from analogous amines to establish a predictive framework for diundecylamine. Subsequently, it will provide detailed experimental protocols for determining these parameters in your own laboratory.
A Case Study: The N-Nitrosation of Secondary Amines
The reaction between a secondary amine and a nitrosating agent, typically derived from nitrous acid (HNO₂) in acidic conditions, is the most critical transformation to consider from a drug safety perspective.[1]
The Reaction Mechanism
Under acidic conditions, nitrous acid forms various active nitrosating species, with dinitrogen trioxide (N₂O₃) often being a key reactant in moderately acidic aqueous solutions.[3] The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the amine nitrogen onto the electrophilic nitrosating agent.
The overall process can be visualized as follows:
Caption: General mechanism for the N-nitrosation of a secondary amine (R₂NH).
Thermodynamic Feasibility
Computational studies using Density Functional Theory (DFT) on a variety of secondary amines have consistently shown that the N-nitrosation reaction is thermodynamically highly favorable, with significantly negative Gibbs free energy (ΔG) values, often in the range of -15 to -22 kcal/mol.[2][4] This strong thermodynamic driving force means that if a secondary amine and a nitrosating agent are present under favorable conditions, the formation of the N-nitrosamine product is highly probable. The reaction is, for all practical purposes, irreversible.
Kinetic Profile: Predicting the Rate of Reaction
The rate law for nitrosation by N₂O₃ is typically second-order overall: Rate = k[R₂NH][HNO₂]²[2]
Table 1: Comparative Kinetic Data for N-Nitrosation of Various Secondary Amines (Illustrative)
| Amine | Structure | Activation Energy (ΔG‡, kcal/mol)¹ | Relative Rate Commentary |
| Dimethylamine (DMA) | (CH₃)₂NH | ~2.97 | Low steric hindrance, fast reaction. |
| Di-n-butylamine | (C₄H₉)₂NH | Higher than DMA | Increased steric bulk from butyl chains slows the reaction. |
| Dicyclohexylamine | (C₆H₁₁)₂NH | ~9.58 | Significant steric hindrance, leading to a much slower reaction. |
| Diundecylamine | (C₁₁H₂₃)₂NH | Predicted: > 9.0 | The long, bulky undecyl chains are expected to create significant steric hindrance, placing its reactivity closer to dicyclohexylamine than to smaller dialkylamines. The reaction is expected to be relatively slow. |
| ¹ Activation energies are sourced from computational DFT studies and serve as a strong indicator of relative reactivity.[2][4] |
Expertise & Experience Insight: The two C11 chains on diundecylamine create a sterically crowded environment around the nitrogen atom. This "umbrella" effect hinders the approach of the nitrosating agent (N₂O₃). Consequently, we can confidently predict that the activation energy for N-nitrosation of diundecylamine will be on the higher end for aliphatic secondary amines, resulting in a slower reaction rate compared to less hindered amines like diethylamine or dipropylamine.
Experimental Protocols for Data Generation
To move from prediction to quantification, direct experimental measurement is essential. The following sections provide self-validating, step-by-step protocols for determining the kinetic and thermodynamic parameters for a reaction involving diundecylamine.
Protocol: Kinetic Analysis via Stopped-Flow Spectroscopy
For reactions with half-lives in the millisecond to second range, stopped-flow spectroscopy is the gold standard.[5][6] It allows for the rapid mixing of reactants and immediate monitoring of changes in absorbance or fluorescence.[7][8]
Objective: To determine the rate constant (k) for the reaction of diundecylamine with a given reactant.
Caption: Experimental workflow for a stopped-flow kinetic analysis.
Methodology:
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Solution Preparation:
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Prepare a stock solution of diundecylamine in a suitable solvent/buffer system. Due to its lipophilicity, a co-solvent system (e.g., ethanol/water) may be necessary.
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Prepare a stock solution of the nitrosating agent (e.g., sodium nitrite in an acidic buffer of defined pH).
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Causality: One reactant must be in significant excess (e.g., 10-fold or higher) to establish pseudo-first-order conditions. This simplifies the data analysis by making the rate appear dependent on only the limiting reactant's concentration.[9]
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Instrument Setup:
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Load the diundecylamine solution into Syringe A and the nitrosating agent solution into Syringe B of the stopped-flow instrument.
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Set the spectrometer to the wavelength of maximum absorbance change (λ_max) for a reactant or product. This must be determined beforehand by running full spectra.
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Ensure the system is thermostatted to the desired reaction temperature. Reaction rates are highly temperature-dependent.[10]
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Data Acquisition:
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Initiate the drive mechanism. The syringes will rapidly inject the solutions into the mixing chamber, and the mixture flows into the observation cell.
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When the stop syringe is filled, the flow halts, and the instrument's trigger starts recording the absorbance at λ_max as a function of time.[6]
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Collect data for several half-lives of the reaction. Repeat the experiment multiple times for reproducibility.
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Data Analysis:
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Plot Absorbance vs. Time.
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Fit the resulting curve to the appropriate integrated rate law. For a pseudo-first-order reaction, this will be a single exponential decay function: A(t) = A_∞ + (A_₀ - A_∞)e^(-k_obs*t).
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The observed rate constant, k_obs, is obtained from the fit.
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Repeat the experiment at different concentrations of the excess reactant. A plot of k_obs versus the concentration of the excess reactant will yield a straight line with a slope equal to the true second-order rate constant, k.
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Protocol: Thermodynamic Characterization via Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released (exothermic) or absorbed (endothermic) during a chemical reaction or binding event in real-time. This provides a complete thermodynamic profile in a single experiment.[11][12][13]
Objective: To determine the enthalpy (ΔH), entropy (ΔS), Gibbs free energy (ΔG), and binding affinity (K_A) for a reaction involving diundecylamine.
Caption: Experimental workflow for an Isothermal Titration Calorimetry (ITC) analysis.
Methodology:
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Solution Preparation:
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Prepare precisely known concentrations of diundecylamine and the binding partner/reactant in identical buffer solutions.
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Trustworthiness: Using dialyzed or meticulously matched buffers is critical. Any mismatch in buffer composition between the syringe and the cell will generate heats of dilution, creating artifacts that corrupt the data.
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Degas all solutions thoroughly to prevent air bubbles from interfering with the measurement.
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-
Instrument Setup:
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Fill the sample cell with the diundecylamine solution and the injection syringe with the solution of the other reactant.
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Place the instrument in an environment with stable temperature and allow it to equilibrate to the desired experimental temperature.
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Titration Experiment:
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A series of small, precisely controlled injections (e.g., 2-10 μL) of the reactant from the syringe into the sample cell is initiated.
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After each injection, the instrument's feedback system measures the power required to maintain zero temperature difference between the sample and reference cells. This power is directly proportional to the heat change of the reaction.[14]
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The injections continue until the reaction reaches saturation (i.e., the diundecylamine in the cell is fully bound/reacted), at which point subsequent injections only produce the small heat of dilution.
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Data Analysis:
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The raw data appears as a series of peaks, with each peak representing the heat change from a single injection.
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The area under each peak is integrated to calculate the heat change per mole of injectant.
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This integrated data is plotted against the molar ratio of the two reactants.
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This binding isotherm is then fit to a suitable binding model (e.g., a one-site binding model), which directly yields the key thermodynamic parameters:
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ΔH (Enthalpy): The fitted height of the isotherm.
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K_A (Association Constant): The steepness of the curve. K_D (dissociation constant) is 1/K_A.
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n (Stoichiometry): The molar ratio at the inflection point.
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From these, ΔG (Gibbs Free Energy) and ΔS (Entropy) are calculated using the fundamental equation: ΔG = -RTln(K_A) = ΔH - TΔS.[12]
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Conclusion and Future Outlook
While specific thermodynamic and kinetic data for diundecylamine reactions remain to be published extensively, a robust predictive framework can be established based on its structural properties and data from analogous secondary amines. The N-nitrosation reaction, a critical process in pharmaceutical safety, is thermodynamically favorable but likely kinetically hindered by the significant steric bulk of the undecyl chains.
For researchers and drug development professionals requiring precise quantitative data, this guide provides the authoritative experimental blueprints. The application of stopped-flow spectroscopy for kinetics and isothermal titration calorimetry for thermodynamics offers a direct and reliable path to fully characterizing the reactivity of diundecylamine. These empirical data, potentially supplemented by computational DFT modeling, will empower scientists to make informed decisions in process development, formulation design, and regulatory risk assessment.
References
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García-Rodeja, Y., et al. (2020). Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application. Polymers (Basel). Available at: [Link]
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Organic Chemistry Portal. Nitrosamine synthesis by nitrosation. organic-chemistry.org. Available at: [Link]
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Gomez-Bombarelli, R., et al. (2023). Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. Research Square. Available at: [Link]
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FreeThink Technologies. (2023). The Chemistry of N-Nitrosamines: An Overview. freethinktech.com. Available at: [Link]
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Zeng, T., et al. (2021). Role of Carbonyl Compounds for N-Nitrosamine Formation during Nitrosation: Kinetics and Mechanisms. Environmental Science & Technology. Available at: [Link]
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Wikipedia. Stopped-flow. en.wikipedia.org. Available at: [Link]
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TA Instruments. Isothermal Titration Calorimetry (ITC). tainstruments.com. Available at: [Link]
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Vallance, C. (n.d.). Reaction Kinetics. University of Oxford. Available at: [Link]
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Agilent Technologies. (2014). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. agilent.com. Available at: [Link]
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Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). cmi.hms.harvard.edu. Available at: [Link]
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Journal of New Developments in Chemistry. Reaction Kinetics. openaccesspub.org. Available at: [Link]
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